Lithium trifluoromethanesulfonate

Catalog No.
S614248
CAS No.
33454-82-9
M.F
CHF3LiO3S
M. Wt
157.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trifluoromethanesulfonate

CAS Number

33454-82-9

Product Name

Lithium trifluoromethanesulfonate

IUPAC Name

lithium;trifluoromethanesulfonate

Molecular Formula

CHF3LiO3S

Molecular Weight

157.0 g/mol

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WDGKXRCNMKPDSD-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)O

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]
  • High thermal stability

    LiOTf has a high decomposition temperature, making it suitable for use in high-temperature applications such as molten salt reactors and thermal energy storage .

  • Strong Lewis acidity

    The triflate anion (CF₃SO₃⁻) is a strong Lewis acid, which can be used to activate various organic and inorganic compounds. This makes LiOTf a valuable catalyst for a variety of organic reactions, such as Friedel-Crafts acylation and Diels-Alder cycloadditions .

  • Electrochemical properties

    LiOTf is a good conductor of lithium ions and is therefore used as an electrolyte salt in lithium-ion batteries. It is also being investigated for use in other electrochemical devices, such as fuel cells and supercapacitors .

Here are some specific examples of how LiOTf is being used in scientific research:

  • Development of new catalysts

    Researchers are using LiOTf to develop new and more efficient catalysts for a variety of chemical reactions. For example, LiOTf has been used to develop a catalyst for the conversion of carbon dioxide into useful fuels and chemicals .

  • Synthesis of novel materials

    LiOTf can be used as a precursor to synthesize a variety of novel materials, such as ionic liquids and metal-organic frameworks. These materials have a wide range of potential applications, including energy storage, separations, and drug delivery .

  • Electrolyte development for energy storage devices

    LiOTf is being investigated as a potential electrolyte salt for next-generation lithium-ion batteries and other energy storage devices. It is hoped that LiOTf-based electrolytes can improve the performance, safety, and lifespan of these devices .

Lithium trifluoromethanesulfonate is a chemical compound with the molecular formula CF₃LiO₃S and a molecular weight of 156.01 g/mol. It appears as a white or colorless hygroscopic powder and is highly soluble in water and various organic solvents, including dimethyl carbonate and diethyl carbonate . This compound is recognized for its excellent thermal stability and high ionic conductivity, making it particularly valuable in electrochemical applications such as lithium-ion batteries .

Typical of salts. It can undergo hydrolysis in the presence of water, leading to the formation of lithium hydroxide and trifluoromethanesulfonic acid. The general reaction can be represented as follows:

CF3LiO3S+H2OLiOH+CF3SO3H\text{CF}_3\text{LiO}_3\text{S}+\text{H}_2\text{O}\rightarrow \text{LiOH}+\text{CF}_3\text{SO}_3\text{H}

This compound can also act as a doping agent in polymer electrolytes, enhancing their ionic conductivity by facilitating ion transport within the matrix .

Lithium trifluoromethanesulfonate can be synthesized through a reaction involving lithium hydroxide and trifluoromethanesulfonyl fluoride. The process typically occurs under controlled conditions in an autoclave:

  • A mixture of lithium hydroxide and calcium oxide is prepared.
  • The mixture is heated to around 85 °C while maintaining constant stirring.
  • Trifluoromethanesulfonyl fluoride gas is introduced into the system.
  • After several hours of reaction time, the mixture is cooled and filtered to obtain lithium trifluoromethanesulfonate in aqueous solution .

Lithium trifluoromethanesulfonate has diverse applications primarily due to its properties as an electrolyte additive:

  • Lithium-Ion Batteries: It enhances the performance of polymer electrolytes used in batteries by improving ionic conductivity and thermal stability .
  • Polymer Electrolytes: Used as a doping salt in nano manganese-composite polymer electrolytes to enhance mechanical and electrochemical properties .
  • Ceramic Fillers: Mixed with ceramic materials to develop polyethylene oxide films that are crucial for energy storage devices .
  • Chemical Manufacturing: Utilized in various chemical processes due to its stability and solubility characteristics .

Studies on interaction mechanisms involving lithium trifluoromethanesulfonate primarily focus on its role in polymer electrolytes. It has been shown to enhance ionic conductivity when incorporated into polymer matrices, facilitating better ion transport during battery operation. Furthermore, its non-coordinating nature helps prevent unwanted side reactions with other components in electrochemical systems .

Lithium trifluoromethanesulfonate shares similarities with other lithium salts used in electrochemical applications. Below is a comparison with notable compounds:

Compound NameFormulaKey PropertiesUnique Features
Lithium TriflateLiCF₃SO₃High solubility, hygroscopicWidely used in lithium-ion batteries; similar structure to lithium trifluoromethanesulfonate
Lithium HexafluorophosphateLiPF₆Excellent ionic conductivityCommonly used as an electrolyte salt in batteries; more reactive than lithium trifluoromethanesulfonate
Lithium PerchlorateLiClO₄High solubility; strong oxidizing agentUsed in pyrotechnics and as an electrolyte; less stable than lithium trifluoromethanesulfonate
Lithium Bis(trifluoromethylsulfonyl)imideLiN(SO₂CF₃)₂Good thermal stability; high ionic conductivityKnown for low viscosity; used in advanced battery technologies

Lithium trifluoromethanesulfonate stands out due to its unique combination of high solubility, thermal stability, and non-coordinating anion characteristics, making it particularly suitable for enhancing the performance of polymer electrolytes in energy storage applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

156.97585298 g/mol

Monoisotopic Mass

156.97585298 g/mol

Heavy Atom Count

9

UNII

1C966KV50I

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 496 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33454-82-9

Wikipedia

Lithium_triflate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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